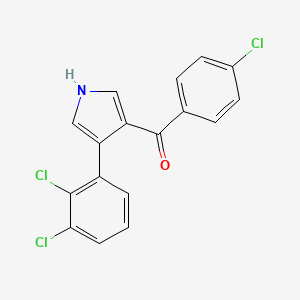

![molecular formula C22H22N2O3S B3017590 N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 392322-94-0](/img/structure/B3017590.png)

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide" is a benzamide derivative, a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of disorders related to dopamine receptor activity, such as schizophrenia and Parkinson's disease . These compounds are characterized by a benzamide moiety and are modified with various substituents to enhance their activity and selectivity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide core. For example, the synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides involves replacing the sulfamoyl group in sulpiride with a sulfonamido group to test for dopamine receptor blockade . Another example is the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were synthesized to evaluate their anti-inflammatory and anti-cancer properties . These synthetic approaches are crucial for creating compounds with the desired biological activity and pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the crystal structure of a novel benzamide was determined to crystallize in a triclinic system, and its molecular geometry was confirmed using density functional theory (DFT) calculations . Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, was characterized to understand its intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . Additionally, the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to predict the charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their vibrational frequencies, hyperpolarizability, and thermodynamic properties, are often calculated using DFT . These properties are essential for understanding the stability and reactivity of the compounds. For instance, the first-order hyperpolarizability and related properties of the molecule can indicate its potential as a nonlinear optical material . The thermodynamic properties can provide insights into the stability of the compound under different temperatures .

Wissenschaftliche Forschungsanwendungen

Novel Zinc Ion-Selective Membrane Electrode

- Application: Used as a novel electroactive material for the preparation of PVC-based Zn2+-selective electrode. This electrode exhibited a working concentration range of 10−5–10−1 M, with a Nernstian slope of 29.3 mV per decade and a fast response time of 20 s. It exhibits very good selectivity over alkali, alkaline earth, and transition metal ions, useful for determining zinc(II) contents in rock materials and as an indicator in potentiometric titration of Zn2+ against EDTA (Saleh & Gaber, 2001).

Carbonic Anhydrase Inhibitors

- Application: Aromatic sulfonamide inhibitors of carbonic anhydrases (CA) I, II, IV, and XII were studied. Compounds exhibited nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential for therapeutic applications targeting different CA isoenzymes (Supuran et al., 2013).

Synthesis of Novel Acridine and Bis Acridine Sulfonamides

- Application: Investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds were found to inhibit hCA I in the micromolar range and hCA II and VII with higher affinity, indicating potential for therapeutic use in diseases where CA activity is implicated (Ulus et al., 2013).

Anticancer Evaluation

- Application: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Insecticide Activity

- Application: Flubendiamide, a novel class of insecticide with a unique chemical structure, showed extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Its unique mode of action and safety for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-20(16-14-18)28(26,27)24(2)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKOWXCUMGDRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)